molecular formula C13H12O3 B2540392 (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate CAS No. 103722-72-1

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate

Cat. No.: B2540392
CAS No.: 103722-72-1
M. Wt: 216.236
InChI Key: FYYNCCJQFYAANR-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their aromatic properties and are often used in various chemical and industrial applications. The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate typically involves the esterification of 2-hydroxy-2-naphthalen-2-ylacetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated and stirred to promote esterification, followed by purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 2-naphthalen-2-ylacetic acid or 2-naphthalen-2-ylacetone.

    Reduction: Formation of 2-hydroxy-2-naphthalen-2-ylmethanol.

    Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Used in the production of dyes, fragrances, and other aromatic compounds.

Mechanism of Action

The mechanism of action of ®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate depends on its specific interactions with molecular targets. It may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-naphthalen-2-ylacetate: The racemic mixture of the compound.

    Ethyl 2-hydroxy-2-naphthalen-2-ylacetate: An ethyl ester analog.

    2-Hydroxy-2-naphthalen-2-ylacetic acid: The corresponding carboxylic acid.

Uniqueness

®-Methyl 2-hydroxy-2-naphthalen-2-ylacetate is unique due to its specific ®-enantiomeric form, which can result in different biological activities and interactions compared to its racemic mixture or other analogs. The stereochemistry can influence the compound’s binding affinity to enzymes or receptors, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-naphthalen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYNCCJQFYAANR-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.